Furanogermenone
Description
Properties
CAS No. |
81678-18-4 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(6S,9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one |
InChI |
InChI=1S/C15H20O2/c1-10-5-4-6-11(2)14(16)8-13-12(3)9-17-15(13)7-10/h5,9,11H,4,6-8H2,1-3H3/b10-5-/t11-/m0/s1 |
InChI Key |
ZLESWHXADLWJPV-VQNWOSHQSA-N |
SMILES |
CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C |
Isomeric SMILES |
C[C@H]1CC/C=C(\CC2=C(CC1=O)C(=CO2)C)/C |
Canonical SMILES |
CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C |
melting_point |
46.5-47.5°C |
Other CAS No. |
81678-18-4 |
physical_description |
Solid |
Synonyms |
furanogermenone |
Origin of Product |
United States |
Scientific Research Applications
Chemical Composition and Sources
Furanogermenone is primarily found in the essential oils of certain plants, notably those from the genus Neolitsea. It has been identified as a major component in the leaf, bark, and fruit oils of Neolitsea pallens, where it constitutes a significant proportion of the volatile compounds . The chemical structure of this compound allows for various transformations, making it a valuable compound in synthetic organic chemistry.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, its presence in essential oils has been linked to significant antibacterial activity, which can be utilized in food preservation and medicinal formulations .
Antioxidant Properties
The compound has shown promising antioxidant activity. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant for developing dietary supplements and functional foods aimed at enhancing health and preventing diseases associated with oxidative damage .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions. This application is particularly relevant in the context of chronic diseases where inflammation plays a critical role .
Synthetic Applications
This compound serves as a precursor for synthesizing various bioactive compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. For example, researchers have successfully transformed this compound into other sesquiterpenoids through various chemical reactions, such as anionic oxy-Cope reactions and selective oxidations .
Case Studies
Preparation Methods
Plant Material Selection and Pretreatment
Furanogermenone is extracted from rhizomes of Curcuma species, notably C. xanthorrhiza. Fresh rhizomes (3–5 kg) are typically washed, sliced, and dried to a moisture content of 8–12% before processing. Steam distillation and hydrodistillation are the most common initial extraction techniques, though yields vary significantly based on geographic origin and harvest time.
Steam Distillation and Solvent Extraction
Steam distillation of powdered rhizomes (1.8 kg) at 100–150°C for 5–6 hours yields a crude essential oil (0.19–0.35% w/w) containing this compound as a minor component. Subsequent liquid-liquid partitioning using hexane, chloroform, or ethyl acetate concentrates the sesquiterpenoid fraction. For example, partitioning a methanol extract with chloroform increases this compound purity by 4-fold compared to raw distillate.
Chromatographic Purification
Final isolation employs vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (TLC). A chloroform fraction subjected to VLC with a hexane/ethyl acetate gradient (100:0 to 0:100) elutes this compound at 70:30 solvent ratios, followed by recrystallization in methanol to achieve >95% purity. Reported yields from natural sources remain low (0.02–0.05% of dry rhizome weight), necessitating large biomass inputs for milligram-scale outputs.
Synthetic Routes to this compound
Retrosynthetic Analysis and Scaffold Design
Synthetic efforts leverage (R)-carvone as a chiral starting material due to its structural resemblance to this compound’s germacrane skeleton. A divergency scaffold strategy enables access to multiple sesquiterpenoids through late-stage functionalization (Figure 1). Key intermediates include (R)-carvonic acid (8) and α-methylene-γ-butyrolactone (11), which undergo stereoselective transformations to install the this compound core.
Table 1: Key Synthetic Intermediates and Reaction Conditions
| Intermediate | Synthesis Step | Reaction Conditions | Yield (%) |
|---|---|---|---|
| (R)-Carvone | Starting material | N/A | N/A |
| (R)-Carvonic acid (8) | Oxidation of (R)-carvone | Ene-chlorination, KMnO₄ oxidation | 10–15 |
| α-Methylene-γ-butyrolactone (11) | Lactonization of 8 | K₂CO₃, DMF/MeOH (1:1), 40°C | 71 |
| Divergency scaffold (15) | Alkylation of 11 | CeCl₃, 2-propenylMgBr, −78°C | 55 |
Oxy-Cope Rearrangement and Thermal Ene Reactions
The critical step in this compound synthesis is the oxy-Cope rearrangement of germacranolide intermediate 26, which forms the bicyclic framework. Heating 26 at 190°C induces a-sigmatropic shift followed by a thermal ene reaction, yielding the guaianolide skeleton with the required trans-1,5 and trans-4,5 stereochemistry. Catalytic hydrogenation (Adams catalyst) and Burgess reagent-mediated dehydration install the final substituents.
Functional Group Interconversion
The α-methylene-γ-butyrolactone moiety in intermediate 31 is isomerized to an α,β-unsaturated-γ-butenolide using Shenvi’s hydrogen atom transfer protocol, followed by DIBAL reduction to yield the furan ring characteristic of this compound. This step achieves 78% enantiomeric excess, as confirmed by chiral HPLC.
Comparative Analysis of Extraction vs. Synthesis
Yield and Scalability
Natural extraction provides this compound in 0.02–0.05% yields, requiring >10 kg of rhizomes for gram-scale production. In contrast, the 10-step synthetic route from (R)-carvone achieves an overall yield of 4.2% (1.1 g from 25 g carvone), demonstrating superior scalability.
Stereochemical Control
Synthesis offers precise control over the (6S,9Z) configuration via chiral pool strategies, whereas natural extraction yields racemic mixtures requiring resolution. X-ray crystallography of synthetic this compound confirms absolute configuration matching natural isolates.
Economic and Environmental Considerations
Steam distillation consumes 15–20 kWh/kg of rhizomes, while synthesis requires hazardous reagents like KHMDS and DIBAL. Life-cycle analyses favor synthetic routes for reduced biomass waste, despite higher carbon footprints from solvent use.
Challenges and Optimization Strategies
Instability of Intermediates
(R)-Carvonic acid (8) degrades rapidly at room temperature, necessitating in-situ generation and immediate use. Stabilization via methoxy protection (12) extends shelf-life to 72 hours.
Q & A
Basic: What experimental methodologies are recommended for isolating and characterizing Furanogermenone from natural sources?
Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization employs spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) for structural elucidation of furan and germacrane rings.
- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline) for absolute stereochemical determination.
Methodological Considerations:
- Validate purity using HPLC-UV or GC-MS (>95% purity threshold).
- Cross-reference spectral data with existing databases (e.g., PubChem, SciFinder) to confirm identity .
Basic: How should researchers design in vitro assays to evaluate this compound’s bioactivity?
Answer:
- Assay Selection: Use cell lines relevant to the hypothesized mechanism (e.g., cancer lines for cytotoxicity, macrophage models for anti-inflammatory activity).
- Dose-Response Curves: Test a logarithmic concentration range (e.g., 1–100 µM) to calculate IC₅₀/EC₅₀ values.
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%).
Data Validation:
- Replicate experiments ≥3 times to ensure statistical power (p<0.05 via ANOVA).
- Use fluorometric/colorimetric assays (e.g., MTT, LDH) to quantify cell viability .
Advanced: What strategies resolve contradictions in reported mechanisms of action (e.g., pro-apoptotic vs. anti-inflammatory effects)?
Answer:
- Contextual Analysis: Assess experimental conditions (e.g., cell type, dosage, exposure time). For example, apoptosis may dominate at higher doses (>50 µM), while anti-inflammatory effects occur at lower doses (<10 µM).
- Multi-Omics Integration: Combine transcriptomics and proteomics to identify pathway-specific targets (e.g., NF-κB inhibition vs. caspase-3 activation).
- Cross-Validation: Reproduce conflicting studies under standardized conditions to isolate variables (e.g., serum concentration in cell culture) .
Advanced: How to optimize in vivo pharmacokinetic studies for this compound?
Answer:
- Model Selection: Use rodent models (e.g., Sprague-Dawley rats) with intravenous/oral administration to assess bioavailability.
- Analytical Methods: Employ LC-MS/MS for plasma quantification (LOD ≤1 ng/mL).
- Parameter Calculation: Use non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂.
Ethical Compliance:
- Adhere to ARRIVE guidelines for humane endpoints and sample sizes .
Methodological: How to ensure reproducibility in this compound research?
Answer:
- Data Management Plans (DMPs): Document protocols for raw data storage, metadata annotation, and version control (e.g., using FAIR principles).
- Open Science Practices: Share spectra, chromatograms, and raw data via repositories (e.g., Zenodo, Figshare).
- Statistical Rigor: Predefine exclusion criteria and use power analysis to determine sample sizes .
Interdisciplinary: What computational tools validate this compound’s molecular interactions?
Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets (e.g., COX-2, Bcl-2).
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns runs in GROMACS).
- QSAR Modeling: Corrogate structural analogs to predict toxicity or bioactivity .
Data Analysis: How to address variability in dose-response data across studies?
Answer:
- Meta-Analysis: Pool data from multiple studies using random-effects models (e.g., RevMan software).
- Sensitivity Analysis: Identify outliers via Cook’s distance or leverage plots.
- Standardization: Normalize data to internal controls (e.g., % inhibition relative to baseline) .
Emerging Research: What in silico approaches predict this compound’s off-target effects?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
